7-Azatryptophan
Overview
Description
7-Aza-L-tryptophan is an analog of the naturally occurring amino acid tryptophanThis compound is characterized by the substitution of a nitrogen atom in place of a carbon atom in the indole ring of tryptophan, making it a unique and valuable molecule for various scientific applications .
Mechanism of Action
Target of Action
L-7-Azatryptophan, also known as 7-aza-L-tryptophan or 7-Azatryptophan, primarily targets the Lysozyme in Enterobacteria phage lambda . Lysozyme is an enzyme that plays a crucial role in the degradation of bacterial cell walls, which is a critical step in host defense .
Mode of Action
It is known that it participates with the holin and spanin proteins in the sequential events leading to the programmed host cell lysis .
Biochemical Pathways
It is known that it plays a role in the degradation of host peptidoglycans, which are essential components of bacterial cell walls . This process is crucial for the lysis of the host cell, a key step in the life cycle of bacteriophages .
Result of Action
The primary result of L-7-Azatryptophan’s action is the degradation of host peptidoglycans, leading to the lysis of the host cell . This process is a critical part of the life cycle of bacteriophages, allowing them to reproduce and infect new host cells .
Action Environment
The action of L-7-Azatryptophan can be influenced by various environmental factors. For instance, the fluorescence emission behavior of L-7-Azatryptophan in reverse micelles of dioctyl sulfosuccinate in n-heptane, containing varying amounts of added water or deuterium oxide, has been reported . This membrane mimetic model system simulates conditions corresponding to varying degrees of hydration present at membrane interfaces .
Biochemical Analysis
Biochemical Properties
7-Azatryptophan plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with tryptophan oxygenase, an enzyme found in Pseudomonas acidovorans. Together with L-tryptophan, this compound acts as a synergistic inducer of this enzyme . Additionally, this compound inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in the cyanobacterium Anabaena sp. Strain 1F . These interactions highlight the compound’s ability to modulate enzymatic activity and metabolic processes.
Cellular Effects
This compound has been shown to influence various cellular processes. In the cyanobacterium Anabaena doliolum, this compound suppresses growth and induces heterocyst differentiation in nitrogen-free medium . This compound also affects the spacing pattern of heterocysts and the probability of proheterocyst regression in different nitrogen-supplemented media . These effects suggest that this compound can modulate cell differentiation and growth in response to nitrogen availability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. For instance, it has been shown to bind to lysozyme in Enterobacteria phage lambda . This binding interaction likely contributes to its ability to modulate enzymatic activity. Additionally, this compound can act as an inhibitor or activator of enzymes, depending on the specific context of its interaction. Changes in gene expression may also occur as a result of these interactions, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the fluorescence properties of this compound are influenced by solvent polarity and temperature . For example, the fluorescence emission behavior of this compound in reverse micelles of dioctyl sulfosuccinate in n-heptane varies with the degree of hydration . These findings suggest that the stability and degradation of this compound can be affected by environmental conditions, which in turn may influence its long-term effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthetically incorporated into bacterial proteins and can serve as an intrinsic fluorescence probe for protein structure and dynamics . The metabolic pathways of this compound likely involve interactions with enzymes such as tryptophan oxygenase and other cofactors that facilitate its incorporation into proteins. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. For example, this compound can be incorporated into bacterial proteins, suggesting that it is actively transported and localized within specific cellular compartments
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be incorporated into bacterial proteins and used as a fluorescence probe to study protein structure and dynamics . The subcellular localization of this compound may be directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles. These localization patterns can influence its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aza-L-tryptophan can be achieved through asymmetric alkylation of chiral nucleophilic glycine equivalents. One method involves the use of Ni(II)-complexes derived from glycine Schiff bases with chiral tridentate ligands. The reaction between the chiral nucleophilic glycine-derived Ni-complex and 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine under convenient conditions yields the corresponding alkylated Ni-complex with excellent diastereoselectivity and a yield of 74% .
Industrial Production Methods: Industrial production of 7-Aza-L-tryptophan can be achieved using genetically encoded systems. For instance, the expression of tryptophan synthase β-subunit (TrpB) from Thermotoga maritima in Escherichia coli enables the synthesis of 7-Aza-L-tryptophan from 7-azaindole and serine .
Chemical Reactions Analysis
Types of Reactions: 7-Aza-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The nitrogen atom in the indole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted aza-tryptophan compounds .
Scientific Research Applications
7-Aza-L-tryptophan has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in studies of protein structure and function, particularly in the context of site-selective isotope labeling.
Medicine: Research on 7-Aza-L-tryptophan includes its potential use in drug development and as a probe for studying enzyme mechanisms.
Industry: The compound is utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules
Comparison with Similar Compounds
Tryptophan: The naturally occurring amino acid with a similar structure but without the nitrogen substitution in the indole ring.
5-Hydroxytryptophan: A hydroxylated derivative of tryptophan, commonly used as a dietary supplement.
6-Aza-L-tryptophan: Another aza-tryptophan analog with the nitrogen atom substituted at a different position in the indole ring.
Uniqueness: 7-Aza-L-tryptophan is unique due to its specific nitrogen substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring site-selective modifications and studies of enzyme mechanisms .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOIIPRZGMRAB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2C[C@@H](C(=O)O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964394 | |
Record name | 7-Aza-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49758-35-2 | |
Record name | 7-Aza-L-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049758352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Aza-L-tryptophan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04206 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 7-Aza-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-AZA-L-TRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72B59WRT3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-azatryptophan?
A1: The molecular formula of this compound is C11H11N3O2, and its molecular weight is 217.22 g/mol.
Q2: How does the spectroscopic data of this compound differ from tryptophan, and why is this significant?
A2: this compound exhibits red-shifted absorption and emission spectra compared to tryptophan. [, , ] This red shift allows for selective excitation and detection of this compound even in the presence of multiple tryptophan residues, a common challenge when studying proteins. [, , ] Additionally, unlike tryptophan which displays a multi-exponential fluorescence decay in water, this compound exhibits single-exponential decay under suitable conditions, simplifying data analysis. [, ]
Q3: How is this compound incorporated into proteins?
A3: this compound can be incorporated into proteins through biosynthetic means. [, , , , , ] This involves using tryptophan-auxotrophic bacterial strains that are unable to synthesize tryptophan. When these strains are grown in media supplemented with this compound, the bacteria incorporate the analogue into proteins in place of tryptophan.
Q4: How does this compound act as a probe for protein structure and dynamics?
A4: The fluorescence properties of this compound, particularly its sensitivity to the local environment, make it a valuable probe for studying protein structure and dynamics. [, , , ] Changes in fluorescence intensity, lifetime, and anisotropy upon binding events, conformational changes, or alterations in the surrounding environment can provide valuable information about protein behavior. [, , , ]
Q5: What are some specific examples of how this compound has been used to study proteins?
A5: this compound has been used in a variety of protein studies, including:* Investigating the complex formation between avidin and biotinylated this compound. []* Probing structural changes in tryptophanyl-tRNA synthetase upon binding to substrates and analogues. []* Monitoring the conformational changes in plasminogen activator inhibitor-1 during its inhibition mechanism. []* Studying the interaction of the Ras-binding domain of c-Raf-1 with Ras. []* Examining the accessibility of tryptophan residues in phage lambda lysozyme. []
Q6: Can this compound affect the activity or stability of proteins?
A6: While this compound is generally well-tolerated, its incorporation can sometimes affect protein stability and activity, depending on the specific protein and the location of the substitution. [, , , ] For example, in phage lambda lysozyme, this compound incorporation led to decreased stability at low pH. [] In staphylococcal nuclease, the incorporation of specific this compound analogues was shown to either slightly stabilize or destabilize the protein, depending on the analogue used. []
Q7: Are there any limitations to using this compound as a probe?
A8: Despite its advantages, there are some limitations to consider when using this compound. The incorporation process can be complex, requiring specific bacterial strains and growth conditions. [, , ] Additionally, the sensitivity of this compound to its environment, while beneficial for probing protein dynamics, can also lead to complexities in data interpretation. Careful experimental design and control experiments are crucial to ensure accurate conclusions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.